![molecular formula C13H16Cl3N3O2S B569162 1-(8-Chloroisoquinolin-5-ylsulphonyl)piperazine dihydrochloride CAS No. 355115-40-1](/img/structure/B569162.png)
1-(8-Chloroisoquinolin-5-ylsulphonyl)piperazine dihydrochloride
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Overview
Description
1-(8-Chloroisoquinolin-5-ylsulfonyl)piperazine dihydrochloride is a chemical compound with immense scientific potential. It has a CAS Number of 355115-40-1 and a linear formula of C13H16CL3N3O2S .
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group . Piperazine synthesis methods on intermolecular and intramolecular cyclization catalytic processes are also compared and reviewed analytically .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H16CL3N3O2S .Scientific Research Applications
Piperazine and Morpholine Applications
Piperazine and morpholine derivatives have been highlighted for their broad spectrum of pharmaceutical applications due to their potent pharmacophoric activities. Recent scientific efforts have focused on developing new methods for synthesizing these derivatives, demonstrating the current interest in exploring these compounds for medicinal chemistry applications. These derivatives are recognized for their versatility in drug development, contributing to advancements in treatments across various therapeutic areas (Al-Ghorbani Mohammed et al., 2015).
Therapeutic Uses of Piperazine Derivatives
Piperazine derivatives are found in a wide array of drugs with therapeutic uses, ranging from antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, to imaging agents. The flexibility of the piperazine scaffold allows for significant pharmacokinetic and pharmacodynamic modifications, enhancing the medicinal potential of resultant molecules. This adaptability underscores the importance of piperazine-based molecules in drug discovery and the ongoing research into their diverse therapeutic applications (A. Rathi et al., 2016).
Anti-mycobacterial Activity
Piperazine and its analogues have been investigated for their anti-mycobacterial properties, with several molecules displaying potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the significance of piperazine as a vital building block in the development of anti-mycobacterial agents, highlighting its role in addressing global health challenges related to tuberculosis (P. Girase et al., 2020).
Exploring Biological Potentials of Piperazines
Piperazines are central to numerous biologically active compounds due to their efficacy and diverse pharmacological properties. The modifications within the piperazine ring have been shown to result in high efficacy, better potency, and reduced toxicity, showcasing the broad range of activities piperazines possess. This exploration of piperazines and their derivatives in drug development highlights their significance in medicinal chemistry and their contribution to therapeutic advancements (S. Verma & Sushil Kumar, 2017).
Mechanism of Action
Target of Action
The primary targets of 1-(8-Chloroisoquinolin-5-ylsulphonyl)piperazine dihydrochloride are myosin light chain kinase (MLC-Kinase) and protein kinase C . These kinases play a crucial role in various cellular processes, including cell division, signal transduction, and regulation of gene expression.
Mode of Action
This compound inhibits the activity of MLC-Kinase and protein kinase C . By doing so, it interferes with the phosphorylation of myosin, a process that is dependent on calcium ions . This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they regulate.
Result of Action
The inhibition of MLC-Kinase and protein kinase C by this compound leads to a disruption in calcium-ion dependent myosin phosphorylation . This can have various molecular and cellular effects, depending on the specific roles of these kinases in different cell types.
properties
IUPAC Name |
8-chloro-5-piperazin-1-ylsulfonylisoquinoline;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S.2ClH/c14-12-1-2-13(10-3-4-16-9-11(10)12)20(18,19)17-7-5-15-6-8-17;;/h1-4,9,15H,5-8H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHZXYKCJZOLBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C3C=CN=CC3=C(C=C2)Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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